1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride
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Overview
Description
1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is efficient for synthesizing functionalized azetidines. Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted azetidines .
Scientific Research Applications
1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a GABA uptake inhibitor and other biological activities.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
(Azetidin-3-yl)acetic acid: An analogue of 4-aminobutanoic acid (GABA).
3-(Prop-1-en-2-yl)azetidin-2-one: A β-lactam analogue with antiproliferative activity.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole: A functionalized heterocyclic amino acid.
Uniqueness
1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine is unique due to its specific structural features and the presence of the dimethylamino group, which may confer distinct biological activities and chemical reactivity compared to other azetidine derivatives .
Properties
CAS No. |
2702323-53-1 |
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Molecular Formula |
C8H20Cl3N3 |
Molecular Weight |
264.6 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylazetidin-3-amine;trihydrochloride |
InChI |
InChI=1S/C8H17N3.3ClH/c1-10(2)8-5-11(6-8)7-3-9-4-7;;;/h7-9H,3-6H2,1-2H3;3*1H |
InChI Key |
WZERZEMXPMFRSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)C2CNC2.Cl.Cl.Cl |
Origin of Product |
United States |
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